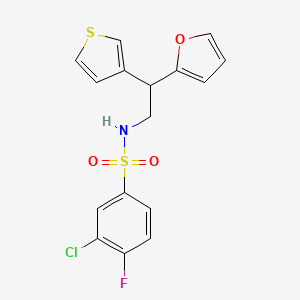

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3S2/c17-14-8-12(3-4-15(14)18)24(20,21)19-9-13(11-5-7-23-10-11)16-2-1-6-22-16/h1-8,10,13,19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONXURWYNQLOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluorobenzenesulfonyl chloride, furan-2-yl-ethanol, and thiophene-3-yl-ethanol. The synthesis could involve steps such as:

Nucleophilic substitution: Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with furan-2-yl-ethanol under basic conditions to form an intermediate.

Coupling reaction: Introducing thiophene-3-yl-ethanol to the intermediate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent. The presence of sulfonamide groups suggests possible antibacterial or antifungal activity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antiviral properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzene Ring

- 3-Chloro-4-methoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (): Key Differences: Replaces the 4-fluoro group with a methoxy (-OCH₃) substituent and positions furan/thiophene substituents differently (furan-3-ylmethyl and thiophen-2-ylmethyl). Implications: Methoxy is electron-donating, reducing sulfonamide acidity compared to the electron-withdrawing fluoro group in the target compound. The altered heterocycle positions (furan-3 vs.

Heterocyclic Substituent Variations

- N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Key Differences: Benzamide backbone (vs. benzenesulfonamide) with a linear ethyl-bromoethoxy chain and thiophen-3-yl group. The thiophen-3-yl group aligns with the target compound’s thiophene position, suggesting shared steric preferences.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Electronic and Steric Effects

- The target compound’s 4-fluoro group increases electron-withdrawing effects, lowering the sulfonamide’s pKa compared to the 4-methoxy analogue. This enhances hydrogen-bonding capacity, critical for target binding .

Biologische Aktivität

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its unique structure, which includes a sulfonamide functional group, a benzene ring with chloro and fluoro substituents, and additional furan and thiophene moieties, suggests significant potential for biological activity. This article explores its biological activity, particularly as an enzyme inhibitor, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is , with a molecular weight of 401.9 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClFNO₄S |

| Molecular Weight | 401.9 g/mol |

| Functional Groups | Sulfonamide, Furan, Thiophene |

| Key Substituents | Chloro, Fluoro |

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes. Sulfonamides are known for their mechanism of action involving the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways. The presence of the furan and thiophene rings may enhance its interaction with target enzymes, potentially leading to broader therapeutic applications.

Antimicrobial Activity

Research has shown that compounds similar to 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant antibacterial properties. For instance, sulfonamide derivatives have demonstrated effectiveness against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).

A comparative analysis of antimicrobial potency reveals that:

| Compound | MIC (µg/mL) against MRSA |

|---|---|

| 3-chloro-4-fluoro-N-(...) | 62.5–125 |

| Ciprofloxacin | 0.381 |

This indicates that while the compound shows promise, it may not be as potent as established antibiotics like ciprofloxacin.

Antiviral Activity

Additionally, some studies suggest that sulfonamide derivatives can exhibit antiviral properties. For example, certain compounds have been shown to inhibit the H5N1 influenza A virus effectively. This broad-spectrum activity highlights the potential for developing new antiviral agents based on this compound's structure.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various sulfonamide derivatives:

- Antibacterial Evaluation : A study published in MDPI demonstrated that derivatives of sulfonamides could inhibit biofilm formation in MRSA strains significantly . The compounds exhibited minimum biofilm inhibitory concentration (MBIC) values ranging from 31.1 to 124.4 µg/mL.

- Cancer Cell Lines : Another research effort focused on evaluating the cytotoxic effects of similar compounds against cancer cell lines such as MCF-7 and A549. Some derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .

Synthesis Pathways

The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves multi-step organic reactions:

- Nucleophilic Substitution : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with furan-2-yl ethanol under basic conditions.

- Coupling Reaction : Introducing thiophene-3-yl ethanol to the intermediate product under acidic or basic conditions.

This synthetic route allows for precise control over reaction conditions to optimize yield and purity.

Q & A

Q. Advanced Optimization :

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction purification via column chromatography .

- Yield vs. Purity : Trade-offs exist between high-temperature reactions (accelerated kinetics but potential side products) and low-temperature methods (slower but cleaner outputs).

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

Q. Methodology :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks by comparing with analogs (e.g., 3-chloro-4-fluoro substituents show characteristic deshielding at ~7.5–8.0 ppm for aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from thiophene and furan rings .

- X-Ray Crystallography : Single-crystal studies (e.g., as in ) confirm bond angles, stereochemistry, and intermolecular interactions (e.g., sulfonamide hydrogen bonding) .

Q. Data Interpretation Challenges :

- Dynamic disorder in thiophene rings may complicate electron density maps, requiring refinement with software like SHELXL .

What strategies are recommended for evaluating the compound’s biological activity, particularly enzyme inhibition?

Q. Assay Design :

- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase isoforms, cyclooxygenases) .

- In Vitro Testing :

- Fluorescence-Based Assays : Monitor enzyme activity inhibition using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) .

- IC₅₀ Determination : Use dose-response curves with purified enzymes (e.g., recombinant human CA-II) .

Q. Advanced SAR Analysis :

| Analog Substituent | Enzyme Inhibition (IC₅₀, nM) | Key Structural Feature |

|---|---|---|

| 3-Cl, 4-F, thiophene | 12.3 ± 1.2 (CA-II) | Electron-withdrawing groups enhance binding |

| 3-F, 4-CH₃, furan | 45.7 ± 3.8 | Reduced halogen size decreases affinity |

How can contradictory synthetic data from literature be reconciled?

Q. Case Analysis :

- Discrepancy : uses thionyl chloride for chlorination, while employs PCl₅.

- Resolution :

- Reagent Reactivity : SOCl₂ is milder, suitable for acid-sensitive intermediates; PCl₅ offers higher chlorination efficiency but risks over-reaction .

- By-Product Analysis : GC-MS or HPLC-MS can identify side products (e.g., sulfonic acid derivatives) to guide protocol selection .

What computational methods are effective in predicting binding modes with biological targets?

Q. In Silico Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., CA-II zinc coordination) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .

Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity differences between analogs .

Validation : Cross-correlate computational results with experimental IC₅₀ values to refine force field parameters .

How does scaling up synthesis from lab to pilot scale affect reaction outcomes?

Q. Scale-Up Challenges :

- Heat Transfer : Exothermic reactions (e.g., chlorination) require jacketed reactors to maintain ≤50°C .

- Purification : Replace column chromatography with continuous liquid-liquid extraction or crystallization for cost-effectiveness .

- Yield Consistency : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

Which purification techniques maximize purity while minimizing yield loss?

Q. Comparative Analysis :

| Method | Purity (%) | Yield (%) | Application |

|---|---|---|---|

| Column Chromatography | ≥99 | 60–70 | Small-scale, complex mixtures |

| Recrystallization | 95–98 | 75–85 | Bulk intermediates |

| HPLC | ≥99.5 | 50–60 | Analytical-scale purification |

Solvent Selection : Ethyl acetate/hexane mixtures optimize polarity for sulfonamide crystallization .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Q. Reaction Pathways :

- Sulfonamide Activation : The electron-withdrawing benzenesulfonyl group polarizes the C–N bond, facilitating nucleophilic attack at the ethyl linker .

- Steric Effects : Bulky thiophene/furan substituents slow reactions at the central ethyl group, requiring elevated temperatures (80–100°C) .

Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for substitutions (e.g., with amines or thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.